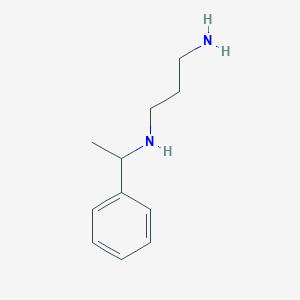

N1-(1-Phenylethyl)-1,3-propandiamin

Übersicht

Beschreibung

“N1-(1-Phenylethyl)-1,3-propanediamine” is a compound that contains an amine group. Amines are derivatives of ammonia and can act as bases due to the presence of a lone pair of electrons on the nitrogen atom . They are often involved in the formation of various types of compounds, including pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “N1-(1-Phenylethyl)-1,3-propanediamine” are not available, amines can generally be synthesized through methods such as reductive amination .Chemical Reactions Analysis

Amines, including “N1-(1-Phenylethyl)-1,3-propanediamine”, can undergo a variety of chemical reactions due to their basic nature. They can react with acids to form salts, which are often soluble in water .Wissenschaftliche Forschungsanwendungen

Chiraler Induktor und Hilfsstoff

α-PEA, ein Strukturmotiv von N1-(1-Phenylethyl)-1,3-propandiamin, wird häufig als chiraler Induktor und Hilfsstoff bei der Synthese von enantiomerenreinen Produkten verwendet . Dies ist besonders nützlich bei der Synthese von Arzneimitteln oder Agrochemikalien .

Synthese von Arzneimitteln und Naturprodukten

α-PEA wurde als chirales Hilfsmittel bei der diastereoselektiven Synthese von Arzneimitteln und Naturprodukten verwendet . Dies ermöglicht die Herstellung komplexer Moleküle mit einem hohen Grad an stereochemischer Kontrolle .

Aufbau chiraler Liganden

Chirale Liganden mit α-PEA-Motiven wurden in asymmetrischen Reaktionen eingesetzt . Diese Liganden können verwendet werden, um Chiralität in anderen Molekülen während chemischer Reaktionen zu induzieren .

Erstellung modularer Organokatalysatoren

Effektive modulare chirale Organokatalysatoren wurden mit α-PEA-Fragmenten konstruiert und in wichtigen Synthesereaktionen eingesetzt . Diese Organokatalysatoren können das Ergebnis chemischer Reaktionen beschleunigen und steuern .

Enantioselektive Biotransformationen

In einer Studie wurden enantioselektive Biotransformationen von (R,S)-1-Phenylethanol unter Verwendung verschiedener katalytischer Systeme durchgeführt, die ionische Flüssigkeiten und n-Heptan oder Toluol als Reaktionsmedium enthielten . Die Verwendung von Burkholderia cepacia-Lipase, Vinylacetat und n-Heptan mit [EMIM][BF4] ermöglichte die Gewinnung von enantiomerenreinem 1-Phenylethylacetat .

Synthese von Dibenzyl-1-cyclohexyl-N1,N3-bis(®-1-phenylethyl)propan-1,3-diamin

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis(®-1-phenylethyl)propan-1,3-diamin wurde in guter Ausbeute durch Reduktion des entsprechenden Amids hergestellt, das durch Addition eines chiralen Lithium-Amids an einen α,β-ungesättigten Ester erhalten wurde .

Biochemische Analyse

Biochemical Properties

N1-(1-Phenylethyl)-1,3-propanediamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with esterase enzymes, which are involved in the hydrolysis of ester bonds . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

N1-(1-Phenylethyl)-1,3-propanediamine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been observed to influence cell signaling pathways, which are essential for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of N1-(1-Phenylethyl)-1,3-propanediamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . This inhibition can lead to changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(1-Phenylethyl)-1,3-propanediamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of N1-(1-Phenylethyl)-1,3-propanediamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

N1-(1-Phenylethyl)-1,3-propanediamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic balance within cells, affecting their function and health. The compound’s role in metabolic pathways is an essential aspect of its biochemical analysis.

Transport and Distribution

The transport and distribution of N1-(1-Phenylethyl)-1,3-propanediamine within cells and tissues are critical for understanding its effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its activity and function.

Subcellular Localization

N1-(1-Phenylethyl)-1,3-propanediamine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

N'-(1-phenylethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQONXAAXIFYYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512552 | |

| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52198-66-0 | |

| Record name | N1-(1-Phenylethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52198-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)

![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)